molecular formula C11H16O2 B12396478 Olivetol-d7

Olivetol-d7

Cat. No.: B12396478
M. Wt: 187.29 g/mol
InChI Key: IRMPFYJSHJGOPE-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olivetol-d7 is a deuterium-labeled derivative of olivetol, a naturally occurring polyphenol compound found in lichens and produced by certain insects. Olivetol itself is known for its role as a precursor in the synthesis of cannabinoids, particularly in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivetol-d7 can be synthesized through various methods. One common approach involves the catalytic oxidative aromatization of resorcylates such as orcinol (3,5-dihydroxytoluene) using atom-economical processes. This method is advantageous due to its efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of deuterated reagents to introduce the deuterium atoms into the olivetol molecule. The reaction conditions are carefully controlled to optimize the incorporation of deuterium and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .

Mechanism of Action

Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Uniqueness of Olivetol-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The incorporation of deuterium atoms allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule in various chemical reactions .

Properties

Molecular Formula

C11H16O2

Molecular Weight

187.29 g/mol

IUPAC Name

5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2

InChI Key

IRMPFYJSHJGOPE-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.